molecular formula C16H22FN3O B2392810 N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide CAS No. 2411252-97-4

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide

Cat. No.: B2392810
CAS No.: 2411252-97-4
M. Wt: 291.37
InChI Key: UFPMRIFYYLJEDV-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methylpiperazine moiety, and a prop-2-enamide structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 4-methylpiperazine to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with acryloyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis process to produce larger quantities.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-fluoro phenethyl)piperidin-4-yl)-n-(2-fluorophenyl)propionamide
  • 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide

Uniqueness

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide stands out due to its unique combination of a fluorophenyl group and a methylpiperazine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O/c1-3-16(21)18-12-15(13-4-6-14(17)7-5-13)20-10-8-19(2)9-11-20/h3-7,15H,1,8-12H2,2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPMRIFYYLJEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C=C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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